2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid
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Overview
Description
2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro, methoxycarbonyl, and fluorobenzoic acid moiety. It is often used in organic synthesis and as an intermediate in the production of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro, methoxycarbonyl, and fluorobenzoic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
- 2-Chloro-5-methoxycarbonylphenylboronic acid
- 2-Chloro-5-methoxyphenylboronic acid
- 2-Chloro-5-methoxycarbonylbenzeneboronic acid
Comparison: Compared to these similar compounds, 2-(2-Chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid is unique due to the presence of the fluorobenzoic acid moiety. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and stability. The presence of the fluorine atom can also enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2-chloro-5-methoxycarbonylphenyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)8-5-6-11(16)10(7-8)9-3-2-4-12(17)13(9)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWJJTMHUXVGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691979 |
Source
|
Record name | 2'-Chloro-3-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-07-4 |
Source
|
Record name | 2'-Chloro-3-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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